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Compound of Interest

Compound Name: Bromoacetonitrile

Cat. No.: B046782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

cyanomethylation of various organic substrates using bromoacetonitrile. The cyanomethyl

group is a valuable synthon in medicinal chemistry and drug development, serving as a

precursor to primary amines, amides, and carboxylic acids. Bromoacetonitrile is an effective

and readily available reagent for introducing this functional moiety. The following protocols

detail its application in visible-light-promoted C-H cyanomethylation, copper-catalyzed

cyanomethylation of alkenes, and N-cyanomethylation of amines.

Application Note 1: Visible-Light-Promoted C-H
Cyanomethylation of 2H-Indazoles
This protocol describes a method for the direct C3-H cyanomethylation of 2H-indazoles using

bromoacetonitrile as the cyanomethyl radical source under visible-light irradiation. This

approach is characterized by its mild reaction conditions, operational simplicity, and the

avoidance of transition metal catalysts.

Experimental Protocol
Materials:

2H-indazole substrate
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Bromoacetonitrile (BrCH₂CN)

Tris(2,2'-bipyridyl)iridium(III) hexafluorophosphate (Ir(ppy)₃) or a similar photocatalyst

Dipotassim hydrogen phosphate (K₂HPO₄)

Dimethyl sulfoxide (DMSO)

Ethyl acetate (EtOAc)

Hexane

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

5 W blue LED lamp

Procedure:

To a 25 mL sealed tube, add the 2H-indazole substrate (0.2 mmol, 1.0 equiv), Ir(ppy)₃ (2 mol

%), and K₂HPO₄ (0.4 mmol, 2.0 equiv).

Add DMSO (1.0 mL) to the tube.

Stir the mixture for 5 minutes at room temperature.

Add bromoacetonitrile (0.4 mmol, 2.0 equiv) to the reaction mixture.

Seal the tube and place it under an argon atmosphere.

Irradiate the reaction mixture with a 5 W blue LED lamp at room temperature for 24 hours.

Upon completion of the reaction (monitored by TLC), quench the reaction with deionized

water (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers and dry over anhydrous MgSO₄.
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Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate eluent system to afford the desired C3-cyanomethylated 2H-indazole.

Data Presentation
Substrate (2H-Indazole
Derivative)

Product Yield (%)

2-Phenyl-2H-indazole
2-(2-Phenyl-2H-indazol-3-

yl)acetonitrile
73

2-(4-Methylphenyl)-2H-

indazole

2-(2-(4-Methylphenyl)-2H-

indazol-3-yl)acetonitrile
70

2-(4-Methoxyphenyl)-2H-

indazole

2-(2-(4-Methoxyphenyl)-2H-

indazol-3-yl)acetonitrile
61[1]

2-(4-Chlorophenyl)-2H-

indazole

2-(2-(4-Chlorophenyl)-2H-

indazol-3-yl)acetonitrile
65

2-(3-Bromophenyl)-2H-

indazole

2-(2-(3-Bromophenyl)-2H-

indazol-3-yl)acetonitrile
64

2-(4-

(Trifluoromethyl)phenyl)-2H-

indazole

2-(2-(4-

(Trifluoromethyl)phenyl)-2H-

indazol-3-yl)acetonitrile

58

2-(3-

(Trifluoromethyl)phenyl)-2H-

indazole

2-(2-(3-

(Trifluoromethyl)phenyl)-2H-

indazol-3-yl)acetonitrile

55[1]

2-(o-Tolyl)-2H-indazole
2-(2-(o-Tolyl)-2H-indazol-3-

yl)acetonitrile
40[1]

Mandatory Visualizations
Visible-light-promoted C-H cyanomethylation mechanism.
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Start

Add 2H-Indazole, Ir(ppy)₃,
and K₂HPO₄ to DMSO

Add Bromoacetonitrile

Irradiate with Blue LED
under Argon for 24h

Quench with Water

Extract with Ethyl Acetate

Dry and Concentrate
Organic Layers

Purify by Column
Chromatography

End

Click to download full resolution via product page

Experimental workflow for visible-light cyanomethylation.
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Application Note 2: Copper-Catalyzed
Cyanomethylation of Styrenes
This protocol outlines the copper-catalyzed cyanomethylation of styrenes to produce β,γ-

unsaturated nitriles. This method is effective for a variety of substituted styrenes and utilizes an

inexpensive copper catalyst.

Experimental Protocol
Materials:

Styrene derivative

Bromoacetonitrile (BrCH₂CN)

Copper(I) chloride (CuCl)

Potassium carbonate (K₂CO₃)

Acetonitrile (CH₃CN)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a sealed tube, add the styrene derivative (0.2 mmol, 1.0 equiv), CuCl (20 mol %), and

K₂CO₃ (0.2 mmol, 1.0 equiv).

Add acetonitrile (1.2 mL) to the tube.

Purge the tube with nitrogen gas.
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Add bromoacetonitrile (0.4 mmol, 2.0 equiv) to the reaction mixture.

Seal the tube and heat the reaction mixture to 135 °C for 24 hours.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

β,γ-unsaturated nitrile.[1]

Data Presentation
Substrate (Styrene
Derivative)

Product Yield (%)

Styrene 3-Phenylbut-3-enenitrile 75

4-Methylstyrene 3-(p-Tolyl)but-3-enenitrile 78

4-Methoxystyrene
3-(4-Methoxyphenyl)but-3-

enenitrile
82

4-Chlorostyrene
3-(4-Chlorophenyl)but-3-

enenitrile
88

4-Bromostyrene
3-(4-Bromophenyl)but-3-

enenitrile
85

4-Fluorostyrene
3-(4-Fluorophenyl)but-3-

enenitrile
80

2-Chlorostyrene
3-(2-Chlorophenyl)but-3-

enenitrile
72

3-Methylstyrene 3-(m-Tolyl)but-3-enenitrile 76

Mandatory Visualizations
Copper-catalyzed cyanomethylation of styrenes mechanism.
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Start

Add Styrene, CuCl,
and K₂CO₃ to Acetonitrile

Add Bromoacetonitrile
under Nitrogen

Heat at 135°C for 24h

Aqueous Workup
(EtOAc, NaHCO₃, Brine)

Dry and Concentrate
Organic Layer

Purify by Flash Column
Chromatography

End

Click to download full resolution via product page

Experimental workflow for copper-catalyzed cyanomethylation.

Application Note 3: N-Cyanomethylation of Amines
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This protocol provides a general procedure for the N-cyanomethylation of primary and

secondary amines using bromoacetonitrile. This reaction is a straightforward method for the

synthesis of N-cyanomethylamines, which are versatile intermediates in organic synthesis.

Experimental Protocol
Materials:

Amine substrate

Bromoacetonitrile (BrCH₂CN)

Potassium carbonate (K₂CO₃) or another suitable base

Acetonitrile (CH₃CN) or another suitable solvent

Deionized water

Diethyl ether

Procedure:

Dissolve the amine substrate (1.0 equiv) and potassium carbonate (1.5 equiv) in acetonitrile.

To this stirred suspension, add bromoacetonitrile (1.1 equiv) dropwise at room

temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

TLC.

After completion, filter the reaction mixture to remove the inorganic salts.

Wash the solid residue with acetonitrile or diethyl ether.

Concentrate the combined filtrate and washings under reduced pressure.

If necessary, purify the crude product by recrystallization or column chromatography to

obtain the pure N-cyanomethylamine.
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Data Presentation
Amine Substrate Product Yield (%)

Aniline 2-(Phenylamino)acetonitrile ~85

Morpholine 2-Morpholinoacetonitrile ~90

Piperidine 2-(Piperidin-1-yl)acetonitrile ~92

Diethylamine 2-(Diethylamino)acetonitrile ~88

N-Methylaniline

2-

(Methyl(phenyl)amino)acetonitr

ile

~80

Mandatory Visualizations

General Reaction Scheme

Amine (R₂NH) + Bromoacetonitrile (BrCH₂CN)

N-Cyanomethylamine (R₂NCH₂CN) + HBr + Base-H⁺

Nucleophilic Substitution (Sₙ2)

Base (e.g., K₂CO₃)

Click to download full resolution via product page

General scheme for N-cyanomethylation of amines.
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Start

Dissolve Amine and Base
in Acetonitrile

Add Bromoacetonitrile
Dropwise

Stir at Room Temperature
for 12-24h

Filter to Remove Salts

Concentrate Filtrate

Purify Product (if necessary)

End

Click to download full resolution via product page

Experimental workflow for N-cyanomethylation.

Representative Characterization Data
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2-(2-(3-Bromophenyl)-2H-indazol-3-yl)acetonitrile:

Yield: 64%

Appearance: Pale red solid

Melting Point: 115–117 °C

¹H NMR (400 MHz, CDCl₃) δ: 7.76 (dd, J = 5.7, 3.7 Hz, 3H), 7.70 (dt, J = 7.6, 1.6 Hz, 1H),

7.54–7.43 (m, 2H), 7.42–7.33 (m, 1H), 7.25–7.17 (m, 1H), 4.11 (s, 2H).

¹³C{¹H} NMR (101 MHz, CDCl₃) δ: 148.9, 139.7, 133.0, 130.9, 129.2, 127.6, 124.3, 123.4,

123.3, 122.9, 121.6, 118.8, 118.2, 114.8, 15.1.

HRMS (ESI-TOF) m/z [M + H]⁺: calcd for C₁₅H₁₁BrN₃ 312.0131, found 312.0130.

Safety Precautions
Bromoacetonitrile is a toxic and lachrymatory compound. All manipulations should be carried

out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, must be worn at all times. In case of contact with skin or

eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion
Bromoacetonitrile serves as a versatile and effective reagent for the introduction of the

cyanomethyl group onto a variety of substrates. The protocols detailed herein for C-H, C=C,

and N-H cyanomethylation offer robust methods for the synthesis of valuable nitrile-containing

compounds for applications in drug discovery and development. These procedures, ranging

from modern visible-light-mediated reactions to classic nucleophilic substitutions, provide a

valuable toolkit for the synthetic chemist.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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